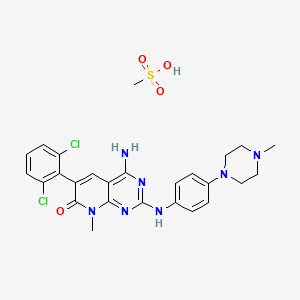

IQS-019 mesylate

説明

Mesylate salts (methanesulfonate salts) are widely utilized in pharmaceuticals to enhance solubility, stability, and bioavailability of active compounds. For instance, the mesylate form of deferoxamine (DFO) improves solubility for iron chelation , while apatinib mesylate and exatecan mesylate demonstrate superior aqueous solubility compared to their parent compounds . Mesylate salts are particularly advantageous for parenteral administration due to their stability in acidic environments and enhanced dissolution rates .

特性

分子式 |

C26H29Cl2N7O4S |

|---|---|

分子量 |

606.5 g/mol |

IUPAC名 |

4-amino-6-(2,6-dichlorophenyl)-8-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;methanesulfonic acid |

InChI |

InChI=1S/C25H25Cl2N7O.CH4O3S/c1-32-10-12-34(13-11-32)16-8-6-15(7-9-16)29-25-30-22(28)18-14-17(24(35)33(2)23(18)31-25)21-19(26)4-3-5-20(21)27;1-5(2,3)4/h3-9,14H,10-13H2,1-2H3,(H3,28,29,30,31);1H3,(H,2,3,4) |

InChIキー |

WZKVSBCDVWAFQH-UHFFFAOYSA-N |

正規SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC(=C4C=C(C(=O)N(C4=N3)C)C5=C(C=CC=C5Cl)Cl)N.CS(=O)(=O)O |

製品の起源 |

United States |

準備方法

合成経路および反応条件: IQS-019 メシル酸塩の合成には、コア構造の形成、それに続く官能基修飾を含む複数のステップが含まれます。 合成経路と反応条件の詳細な情報は、一般公開されていない。 合成には、通常、最終生成物の純度と収率を確保するために、有機溶媒、触媒、および制御された反応条件を使用します .

工業的製造方法: IQS-019 メシル酸塩の工業的製造は、バッチまたは連続フロープロセスを含む大規模な有機合成技術を使用する可能性があります。 製造プロセスは、化合物の整合性と安全性を確保するために、厳格な品質管理基準に従う必要があります .

化学反応の分析

科学研究への応用

IQS-019 メシル酸塩は、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

IQS-019 mesylate has several scientific research applications, including:

作用機序

類似の化合物との比較

類似の化合物:

イマチニブメシル酸塩: 慢性骨髄性白血病と胃腸間質腫瘍の治療に使用されるチロシンキナーゼ阻害剤.

ダサチニブ: 慢性骨髄性白血病と急性リンパ芽球性白血病の治療に使用される別のチロシンキナーゼ阻害剤.

イブルチニブ: マントル細胞リンパ腫、慢性リンパ性白血病、ワルデンストロームマクログロブリン血症の治療に使用されるブルトンチロシンキナーゼ阻害剤.

IQS-019 メシル酸塩の独自性: IQS-019 メシル酸塩は、複数のチロシンキナーゼ(リン、Syk、Btk)を同時に強力に阻害する能力において独自です。 このマルチターゲットアプローチは、単一のキナーゼを標的とする他の阻害剤と比較して、より幅広い治療効果をもたらす可能性があります.

類似化合物との比較

Comparison with Similar Mesylate Compounds

Antiviral Mesylate Compounds

- Key Contrasts :

- Nelfinavir mesylate targets viral proteases, whereas camostat/nafamostat mesylate inhibit host proteases critical for viral entry .

- Nafamostat mesylate lacks evidence-based dosing guidelines despite widespread use in CKRT, highlighting a research gap compared to nelfinavir’s established antiviral protocols .

Anticancer Mesylate Compounds

- Key Contrasts :

Other Therapeutic Mesylate Compounds

- Key Contrasts :

- Busulphan leverages mesylate groups for DNA cross-linking (66% efficiency with dual mesylates), while dolasetron mesylate focuses on serotonin receptor antagonism .

Q & A

Basic: What validated analytical methods are suitable for quantifying IQS-019 mesylate in pharmaceutical formulations?

Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for quantifying IQS-019 mesylate. Key parameters include:

- Column: C18 (250 mm × 4.6 mm, 5 µm)

- Mobile phase: Methanol:buffer (e.g., phosphate, pH 3.0) in gradient or isocratic mode.

- Detection wavelength: Optimize based on UV-Vis absorption maxima (e.g., 272–343 nm, as validated for gemifloxacin mesylate) .

- Validation: Ensure linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (recovery 98–102%) across the concentration range. For impurity profiling (e.g., dimer formation), tandem mass spectrometry (LC-MS/MS) is recommended .

Basic: How should IQS-019 mesylate be stored to maintain stability during experiments?

Answer: Store IQS-019 mesylate in airtight, light-resistant containers at 2–8°C. Photostability studies on analogous mesylates (e.g., osimertinib mesylate) show degradation under UV light, necessitating dark storage. For long-term stability, lyophilization and desiccation are advised. Monitor purity via periodic HPLC analysis .

Basic: What in vitro models are appropriate for preliminary efficacy testing of IQS-019 mesylate?

Answer: Use cell lines relevant to the target pathology (e.g., cancer, metabolic disorders). For cytotoxicity assays:

- Dose range: 100–500 µM (based on deferoxamine mesylate studies) .

- Exposure time: 24–48 hours.

- Endpoints: Measure viability (MTT assay), apoptosis (Annexin V/PI staining), and target protein expression (Western blot for markers like CYP11A1 or StAR) .

Advanced: How can researchers resolve contradictions in IQS-019 mesylate’s efficacy across different disease models?

Answer: Conduct cross-model validation using:

- Orthogonal assays: Compare in vitro (cell lines) and in vivo (e.g., Sprague-Dawley rats) results .

- Mechanistic studies: Profile kinase inhibition (SPR or ITC) and downstream signaling (RNA-seq) to identify context-dependent pathways.

- Statistical tools: Apply Design of Experiments (DoE) to optimize variables (dose, exposure time) and identify confounding factors .

Advanced: What strategies mitigate synthesis challenges for IQS-019 mesylate derivatives?

Answer: Mesylate precursors often face stability issues (e.g., cyclization via nucleophilic attack, as seen in pyridinium derivatives). Mitigation approaches:

- Low-temperature synthesis: Conduct reactions at ≤0°C to slow degradation.

- Protecting groups: Use tert-butyloxycarbonyl (Boc) to block reactive amines.

- Real-time monitoring: Employ LC-MS to detect intermediates and adjust conditions dynamically .

Advanced: How can researchers validate IQS-019 mesylate’s target engagement in complex biological systems?

Answer: Use a multi-modal approach:

- Biochemical assays: Radiolabeling (e.g., ¹⁸F for PET imaging) to track distribution. Note: Preclude radiolabeling if precursor instability is observed .

- Thermal shift assays: Measure target protein melting temperature (Tm) shifts upon ligand binding.

- In-cell Western blotting: Quantify phosphorylated targets (e.g., BCR-ABL in CML models) .

Advanced: What experimental controls are critical for in vivo studies of IQS-019 mesylate?

Answer: Include:

- Vehicle controls: Administer mesylate-free formulations to isolate solvent effects.

- Positive controls: Use established inhibitors (e.g., imatinib mesylate for tyrosine kinase studies) .

- Dose escalation: Test 25–1000 mg/kg (oral or intraperitoneal) to identify therapeutic windows, referencing protocols from STI571 trials .

Advanced: How can formulation design enhance IQS-019 mesylate’s bioavailability?

Answer: Optimize using polymer-based matrices:

- Polymer selection: Hydroxypropyl methylcellulose (HPMC) improves solubility and delays precipitation .

- Plasticizers: Add glycerin (10–20% w/w) to enhance film flexibility and drug release.

- pH modifiers: Citric acid (1–2% w/w) adjusts microenvironment pH to prevent degradation .

Advanced: How should researchers interpret conflicting data from kinase profiling assays?

Answer: Address discrepancies via:

- Kinase panel redundancy: Test across multiple panels (e.g., Eurofins vs. Reaction Biology).

- ATP concentration titration: Vary ATP levels (1–100 µM) to assess competitive inhibition.

- Structural modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with mutagenesis .

Advanced: What methodologies confirm IQS-019 mesylate’s mechanism of action in heterogeneous tumor models?

Answer: Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。